1-氯-4-甲氧基酞菁

描述

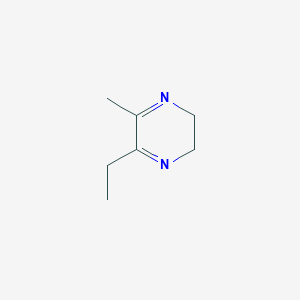

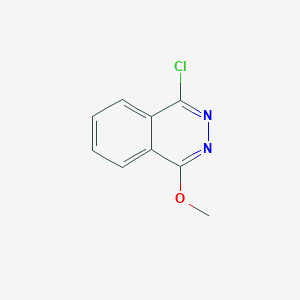

The compound 1-Chloro-4-methoxyphthalazine is a chemical structure that serves as a core for synthesizing various phthalazine derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, particularly as anticancer and antioxidant agents. The presence of the chloro and methoxy substituents on the phthalazine ring provides reactive sites for further chemical modifications, which can lead to the development of compounds with significant biological activities .

Synthesis Analysis

The synthesis of phthalazine derivatives often involves the reaction of 1-Chloro-4-methoxyphthalazine with various nucleophiles. For instance, the reaction with different carbon, nitrogen, oxygen, and sulfur nucleophiles can lead to a new series of compounds. The structural formulas of these products are typically confirmed using a combination of elemental analyses and spectral data, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry . Additionally, chlorodiorganotin(IV) complexes have been synthesized using a related compound, 4-(2-methoxyphenyl)piperazine-1-carbodithioate, demonstrating the versatility of methoxyphthalazine derivatives in coordination chemistry .

Molecular Structure Analysis

The molecular structure of phthalazine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. This method provides detailed information about the arrangement of atoms within a crystal and can reveal the presence of specific interactions, such as hydrogen bonds, that stabilize the structure. For example, the crystal structure of 1-(2-methoxyphenyl)piperazinium chloranilate shows ribbons of chloranilate anions and cations linked by NH…O hydrogen bonds, highlighting the importance of intermolecular interactions in the stability of these compounds .

Chemical Reactions Analysis

Phthalazine derivatives exhibit reactivity towards various nucleophilic reagents, allowing for the replacement of chlorine atoms with other functional groups. This reactivity has been exploited to synthesize a range of products, including morpholine, cyanide, amines, alkoxide, azide, and hydrazine derivatives. The reaction of hydrazino derivatives with different acids can lead to the formation of triazolophthalazinone and triazolophthalazine derivatives, demonstrating the chemical versatility of the phthalazine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazine derivatives are characterized by a range of techniques, including spectroscopic, thermal, and dielectric analyses. These properties are influenced by the molecular and crystal structure of the compounds. For instance, the dielectric constant and AC conductivity measurements can provide insights into the electrical properties and conduction mechanisms of these materials. Differential scanning calorimetry (DSC) can be used to investigate phase transitions, while Hirshfeld surface analysis can help understand the intermolecular interactions within the crystal structure . The molecular and crystal structure of 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine-2-carboxylic acid ethyl ester, another phthalazine derivative, is stabilized by a network of intra- and intermolecular hydrogen bonds, which can significantly affect its physical properties .

科学研究应用

抑制活性与药物研究

1-氯-4-甲氧基酞菁衍生物已被研究其对磷酸二酯酶 5 (PDE5) 的抑制活性,这在药物研究中具有潜在意义。例如,特定的衍生物表现出有效的 PDE5 抑制活性,表明其在开发血管松弛剂中的潜在用途。这些化合物对其他 PDE 同工酶也表现出显着的选择性,使其成为进一步生物学评估的有希望的候选者 (Watanabe et al., 2000)。

另一项研究合成了各种 4-苄基氨基-1-氯-6-取代酞菁,评估了它们对 PDE5 的抑制活性。这些化合物显示出有效的 PDE5 抑制和血管松弛活性,表明它们在开发具有显着血管松弛作用的新型 PDE5 抑制剂方面具有潜力 (Watanabe et al., 1998)。

抗癌和抗氧化潜力

对酞菁衍生物的研究,包括基于 1-氯-4-甲氧基酞菁的衍生物,揭示了潜在的抗癌和抗氧化应用。一些合成的衍生物对人类肿瘤细胞系表现出有效的细胞毒作用,某些化合物与标准药物相比显示出显着的疗效 (Behalo et al., 2017)。

DNA 相互作用和抗癌评估

某些 1,4-双(烷基氨基)苯并[g]酞菁衍生物与 DNA 相互作用的研究表明了抗癌活性评估的潜力。这些化合物表现出与 DNA 嵌入的能力,这一特性通常与抗癌药物有关 (Pons et al., 1991)。

合成和光化学研究

光化学领域也探索了 1-氯-4-甲氧基酞菁的衍生物。对相关化合物的 photochemical 行为的研究提供了对邻苯二甲酰亚胺和其他环加成产物形成的见解,有助于我们理解光化学反应 (Šket et al., 1976)。

药理学研究

一些研究合成了 14C 标记的酞菁衍生物用于药物代谢和药代动力学研究,有助于了解药物在体内的分布和代谢 (Watanabe et al., 2001)。

安全和危害

The safety information available indicates that this compound should be handled with care to avoid contact with skin and eyes . In case of accidental ingestion or inhalation, medical attention should be sought immediately . The compound should be stored properly and kept away from sources of ignition .

作用机制

Target of Action

This compound is likely used for research and development purposes .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-4-methoxyphthalazine . These factors include temperature, pH, and the presence of other compounds.

属性

IUPAC Name |

1-chloro-4-methoxyphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-9-7-5-3-2-4-6(7)8(10)11-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYZIDACSVOFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423292 | |

| Record name | 1-Chloro-4-methoxy-phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-methoxyphthalazine | |

CAS RN |

19064-71-2 | |

| Record name | 1-Chloro-4-methoxy-phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)

![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)